molecular formula C20H23N5O3 B14104394 N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14104394
M. Wt: 381.4 g/mol
InChI Key: NURWHGSDFZADEQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its structural properties make it a candidate for studying enzyme interactions and protein binding, contributing to our understanding of biochemical processes.

    Medicine: The compound’s potential therapeutic properties are being explored, including its use as a lead compound in drug discovery and development.

    Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethoxybenzyl)-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide shares similarities with other triazole derivatives, such as 1,2,3-triazole-4-carboxamides and benzyl-substituted triazoles.
  • Unique Features: The presence of both dimethoxybenzyl and dimethylphenyl groups distinguishes it from other triazole compounds, potentially enhancing its reactivity and binding properties.

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C20H23N5O3/c1-12-5-7-15(9-13(12)2)22-19-18(23-25-24-19)20(26)21-11-14-6-8-16(27-3)17(10-14)28-4/h5-10H,11H2,1-4H3,(H,21,26)(H2,22,23,24,25)

InChI Key

NURWHGSDFZADEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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